4-Nitrocinnamic acid

Catalog No.
S3311757
CAS No.
882-06-4
M.F
C9H7NO4
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrocinnamic acid

CAS Number

882-06-4

Product Name

4-Nitrocinnamic acid

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+

InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]

4-Nitrocinnamic acid is a yellow crystalline solid with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It is known for its needle-like crystal structure and has a melting point of 289°C. The compound is insoluble in water but can dissolve in organic solvents. It occurs naturally in the heartwood of Cassia garrettiana and has various synonyms including p-nitrocinnamic acid and 3-(4-nitrophenyl)acrylic acid .

Typical of α,β-unsaturated carboxylic acids. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Michael Addition: Reacting with nucleophiles to form adducts.
  • Reduction: Converting to the corresponding alcohol or amine derivatives.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.

These reactions make it a versatile intermediate in organic synthesis .

This compound exhibits notable biological activities, particularly as a photosensitive agent. It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it of interest for skin-whitening products. Additionally, 4-nitrocinnamic acid demonstrates potential anti-inflammatory properties by modulating pathways related to inflammation and bacterial infections . Its role in quorum sensing inhibition suggests further applications in controlling bacterial virulence .

Several methods exist for synthesizing 4-nitrocinnamic acid:

  • Heating 4-nitro-trans-cinnamonitrile: This involves refluxing with concentrated hydrochloric acid and water for several hours, followed by filtration and recrystallization from ethanol .
  • Condensation Reactions: The compound can also be produced through condensation reactions involving nitro-substituted aromatic compounds and suitable aldehydes or ketones.

These methods highlight its accessibility for laboratory synthesis and industrial applications .

4-Nitrocinnamic acid finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Research: Its inhibitory effects on enzymes make it useful in studies related to pigmentation and inflammation.
  • Material Science: It is utilized in the development of polymers and as a precursor for other functional materials .

Research indicates that 4-nitrocinnamic acid interacts with several biological targets. Its ability to inhibit tyrosinase suggests potential use in dermatological formulations aimed at reducing hyperpigmentation. Furthermore, studies on its effects on bacterial communication pathways indicate its promise as a therapeutic agent against infections mediated by quorum sensing mechanisms .

4-Nitrocinnamic acid shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaUnique Features
Cinnamic AcidC9H8O3Lacks nitro group; primarily used in flavoring
p-Nitrophenylacrylic AcidC9H9NO4Similar structure but with different functional groups
3-(4-Nitrophenyl)propanoic AcidC10H11NO4Longer carbon chain; used in polymer synthesis

Uniqueness

The presence of the nitro group distinguishes 4-nitrocinnamic acid from these similar compounds, imparting unique reactivity and biological properties. This feature enhances its utility in specific applications such as enzyme inhibition and material science innovations .

XLogP3

2.1

LogP

2.12 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

882-06-4
619-89-6

General Manufacturing Information

2-Propenoic acid, 3-(4-nitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-19

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